

glutaric acid CAS number and synonyms

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An In-depth Technical Guide to Glutaric Acid

This guide provides a comprehensive overview of **glutaric acid**, including its chemical identifiers, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identifiers and Synonyms

Glutaric acid is a five-carbon linear dicarboxylic acid.[1] Its primary identifiers and synonyms are crucial for accurate database searches and material sourcing.

Identifier Type	Value
Preferred IUPAC Name	Pentanedioic acid[1][2]
CAS Number	110-94-1[2][3]
EC Number	203-817-2
PubChem CID	743
Chemical Formula	C5H8O4
SMILES	C(CC(=O)O)CC(=O)O
InChI Key	JFCQEDHGNNZCLN-UHFFFAOYSA-N
Synonyms	1,3-Propanedicarboxylic acid, 1,5-Pentanedioic acid, n-Pyrotartaric acid



Physicochemical Properties

Glutaric acid appears as colorless crystals or a white solid. Unlike the related succinic and adipic acids, it has a high water solubility of over 50% (w/w) at room temperature.

Property	Value
Molar Mass	132.11 g/mol
Melting Point	95 to 98 °C
Boiling Point	200 °C at 20 mmHg
Density	1.429 g/cm ³
Water Solubility	430 g/L at 20 °C
рКа	4.31 at 25 °C
Appearance	Colorless crystals or white solid

Biochemistry and Metabolic Significance

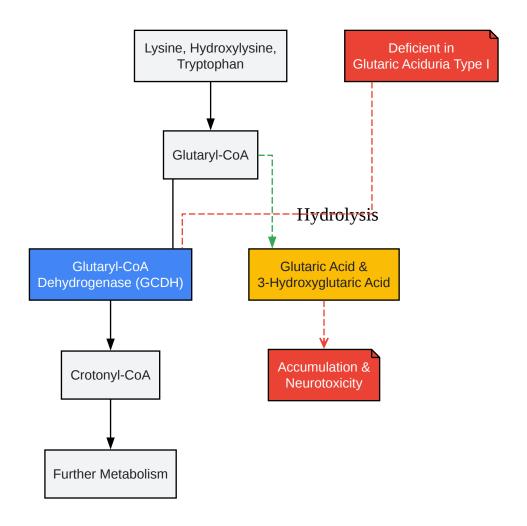
Glutaric acid is a naturally occurring metabolite in the human body, formed during the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.

Metabolic Pathway and Glutaric Aciduria Type I

The breakdown of lysine and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.

A genetic deficiency in the GCDH enzyme leads to an autosomal recessive disorder known as **Glutaric Acid**uria Type I (GA-I). This deficiency causes the accumulation of upstream metabolites, primarily **glutaric acid** and 3-hydroxy**glutaric acid**, in the blood, urine, and brain. The buildup of these compounds is neurotoxic, particularly to the basal ganglia, and can lead to severe encephalopathic crises and irreversible neurological damage, especially in young children.





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Fig. 1: Metabolic pathway of lysine catabolism and the defect in **Glutaric Acid**uria Type I.

Applications in Research and Drug Development

Glutaric acid's bifunctional nature makes it a valuable building block in both industrial and pharmaceutical contexts.

- Polymer Synthesis: It is used to produce polymers like polyesters and polyamides. The odd number of carbon atoms in its chain is useful for decreasing polymer elasticity.
- Pharmaceutical Intermediate: It serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating metabolic and neurological conditions.
- Improving Bioavailability: In drug development, glutaric acid has been successfully used to form co-crystals with APIs that have low aqueous solubility. This non-covalent modification



can significantly enhance the dissolution rate and oral bioavailability of a drug candidate. For example, a co-crystal of an API with **glutaric acid** increased its aqueous dissolution rate by 18 times and plasma exposure (AUC) in dogs by three times.

 Other Uses: It is also employed in the manufacturing of plasticizers, corrosion inhibitors, and adhesives.

Experimental Protocols

Detailed and reliable protocols are essential for the synthesis and quantification of **glutaric acid** in a research setting.

Synthesis of Glutaric Acid from y-Butyrolactone

This protocol is adapted from a procedure published in Organic Syntheses, which provides a convenient method for laboratory-scale preparation.

Materials:

- y-Butyrolactone (1 mole, 86 g)
- Potassium cyanide (1.1 moles, 72 g)
- Concentrated Hydrochloric Acid (HCl)
- Chloroform
- Decolorizing charcoal

Procedure:

- Reaction: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine γ-butyrolactone and potassium cyanide. Heat the mixture in an oil bath for 2 hours at 190–195 °C while stirring. An initial vigorous reaction will subside.
- Workup: Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt
 in about 200 ml of hot water. Cautiously acidify the warm solution with concentrated HCl until
 it is acidic to Congo red.



- Hydrolysis: To the resulting solution containing glutaric acid monoamide, add 200 ml of concentrated HCl and heat under reflux for 1 hour.
- Isolation: Evaporate the reaction mixture to dryness under reduced pressure. Grind the residual solid and extract it with four 200-ml portions of boiling chloroform.
- Crystallization: Combine the hot chloroform extracts, filter, and concentrate the volume to about 400 ml. Cool the solution in water to induce crystallization.
- Purification: Collect the **glutaric acid** via suction filtration, wash with cold chloroform, and dry. The yield is typically 79.5–83.5%. For higher purity, the product can be decolorized by boiling with charcoal in an aqueous solution, followed by filtration and evaporation.

Quantification of Glutaric Acid in Urine by HPLC

This method is valuable for the diagnosis of GA-I and is based on a high-performance liquid chromatography (HPLC) protocol with fluorescence derivatization.

Objective: To quantify **glutaric acid** (GA) and 3-hydroxy**glutaric acid** (3HGA) in urine samples.

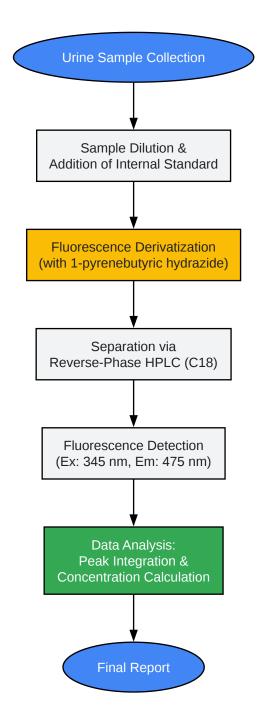
Methodology:

- Sample Preparation: Dilute urine samples as needed (up to 500-fold for GA-I patients) with water.
- Derivatization: Add an internal standard to the urine sample. Derivatize the carboxylic acid groups of GA, 3HGA, and the internal standard using 1-pyrenebutyric hydrazide (PBH). This reagent attaches a fluorescent pyrene tag to the molecules.
- HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
- Fluorescence Detection: Separate the derivatives and detect them using a fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 475 nm. The total run time is typically under 20 minutes.
- Quantification: Create a calibration curve using standards of known concentrations.
 Calculate the concentration of GA and 3HGA in the samples by comparing their peak areas



to that of the internal standard and the calibration curve.

This method demonstrates excellent linearity, reproducibility, and sensitivity, with a limit of detection of 0.2 μ mol/L for **glutaric acid**, making it suitable for both prospective and retrospective diagnostic studies.



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Fig. 2: Experimental workflow for the quantification of **glutaric acid** in urine via HPLC.



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References

- 1. Glutaric Acid | C5H8O4 | CID 743 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutaric acid Wikipedia [en.wikipedia.org]
- 3. Glutaric acid | 110-94-1 [chemicalbook.com]
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